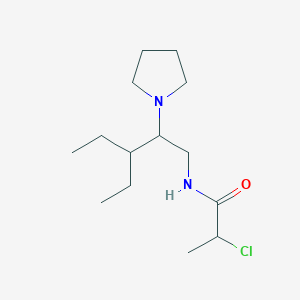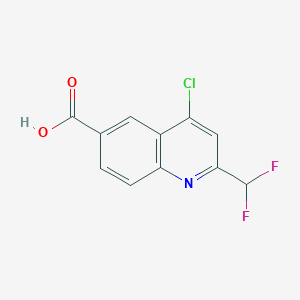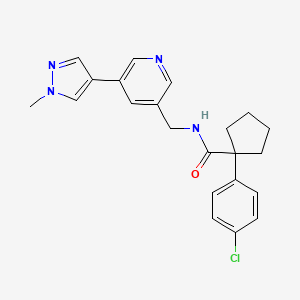![molecular formula C16H15N3O2S3 B2871391 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 853891-56-2](/img/structure/B2871391.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including the compound , involves several modifications in the 1,3,4-thiadiazole moiety . These modifications have resulted in compounds with good potency as anticonvulsant agents, which are highly effective and have less toxicity .Molecular Structure Analysis
The molecular formula of the compound is C16H15N3O2S3. The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, is known for its strong aromaticity and the presence of the = N-C-S- moiety, which provides low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring . These properties are responsible for providing low toxicity and great in vivo stability . Bromo-substituted compounds, in particular, have been found to be potent, showing 100% protection at 60 mg/kg for mortality (1–24 h), indicating that substitution with Br increases the activity of the compound .Aplicaciones Científicas De Investigación
Anticancer Activity
1,3,4-thiadiazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the thiadiazole moiety is particularly significant because it is a bioisostere of pyrimidine, which is part of the structure of three nucleic bases. This allows these compounds to interfere with DNA replication processes, potentially inhibiting the replication of cancer cells . The specific compound could be investigated for its efficacy against various cancer cell lines, with a focus on its mechanism of action and cytotoxicity levels.
Antimicrobial and Antifungal Properties
Thiadiazole derivatives are known to possess antimicrobial and antifungal activities. The compound’s ability to disrupt bacterial DNA replication makes it a candidate for the development of new antibiotics, especially in an era of increasing antibiotic resistance . Research could explore its effectiveness against a range of pathogenic bacteria and fungi, determining the minimum inhibitory concentrations and therapeutic index.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of thiadiazole derivatives make them interesting for the development of new pain relief medications. Studies could be conducted to assess the compound’s ability to reduce inflammation and pain in various models, comparing its efficacy and safety profile to existing drugs .
Antipsychotic and Antidepressant Potential
Some thiadiazole derivatives have shown promise as antipsychotic and antidepressant agents. The compound’s interaction with neurotransmitter systems could be the basis for new treatments for mental health disorders. Research would need to focus on its pharmacodynamics, pharmacokinetics, and potential side effects .
Anticonvulsant Applications
The structural similarity of thiadiazole to pyrimidine also suggests potential anticonvulsant properties. The compound could be tested for its ability to prevent or reduce the frequency of seizures in epilepsy models, with an emphasis on its selectivity and therapeutic window .
Anti-leishmanial Activity
Thiadiazole derivatives have been identified as potential anti-leishmanial agents. Given the urgent need for new treatments for leishmaniasis, the compound could be evaluated for its efficacy in inhibiting the growth of Leishmania parasites, as well as its toxicity to host cells .
Direcciones Futuras
The future directions for research on 1,3,4-thiadiazole derivatives, including the compound , could involve further modifications in the 1,3,4-thiadiazole moiety to enhance their potency as anticonvulsant agents . Additionally, more research could be conducted to explore the diverse biological activities exhibited by these compounds .
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-2-22-16-19-18-15(24-16)17-14(20)13-9-8-11(21-13)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFIZZGQQAUZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2871312.png)


![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)

![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2871321.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide](/img/structure/B2871322.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2871324.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871327.png)

